

Quantum yield comparison of EINECS 286-867-8 and other fluorescent probes

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Compound of Interest

Compound Name: EINECS 286-867-8

Cat. No.: B15187385

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EINECS 286-867-8: Not a Fluorescent Probe for Quantum Yield Comparison

An investigation into the chemical identity of **EINECS 286-867-8** reveals that it is not a fluorescent probe. Therefore, a direct comparison of its quantum yield with other fluorescent probes, as initially requested, is not applicable. The European Chemicals Agency (ECHA) and other chemical databases identify **EINECS 286-867-8** as 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-dithiocarboxylic acid, a compound that does not exhibit the intrinsic fluorescence necessary for such a comparison.

While a specific analysis of **EINECS 286-867-8** as a fluorescent probe is not possible, this guide will provide a comparative overview of the quantum yields of commonly used fluorescent probes in research and drug development. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to select the most appropriate fluorescent tools for their experimental needs.

Understanding Quantum Yield in Fluorescent Probes

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore. It represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorescent probe, which is highly desirable for sensitive applications in biological imaging and assays.

Comparison of Common Fluorescent Probes

To provide a useful comparison for researchers, the following table summarizes the quantum yields of several widely used fluorescent probes across different spectral regions. These values can vary depending on the solvent, pH, and temperature, so the data presented here are generally accepted values under standard conditions.

Fluorescent Probe Family	Example Probe	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)
Coumarins	Coumarin 1	~375	~470	~0.73
7-Amino-4-methylcoumarin (AMC)		~350	~450	~0.61
Fluoresceins	Fluorescein	~494	~518	~0.95
FITC (Fluorescein isothiocyanate)		~495	~519	~0.92
Rhodamines	Rhodamine B	~554	~577	~0.31
TRITC (Tetramethylrhodamine)		~557	~576	~0.29
Cyanines	Cy3	~550	~570	~0.15
Cy5		~649	~670	~0.20
Quantum Dots	Qdot® 605	405	605	~0.85
Qdot® 655		405	655	~0.80

Experimental Protocol for Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

- Fluorometer (spectrofluorometer)
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Fluorescent standard with a known quantum yield (e.g., quinine sulfate, fluorescein)
- Sample of the fluorescent probe to be measured
- Appropriate solvent (the same for both standard and sample)

Procedure:

- Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The concentrations should be low to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
- Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be the same for both the standard and the sample.
- Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
- Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
- Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_spl).
- Calculate the quantum yield of the sample (Φ_{spl}) using the following equation:

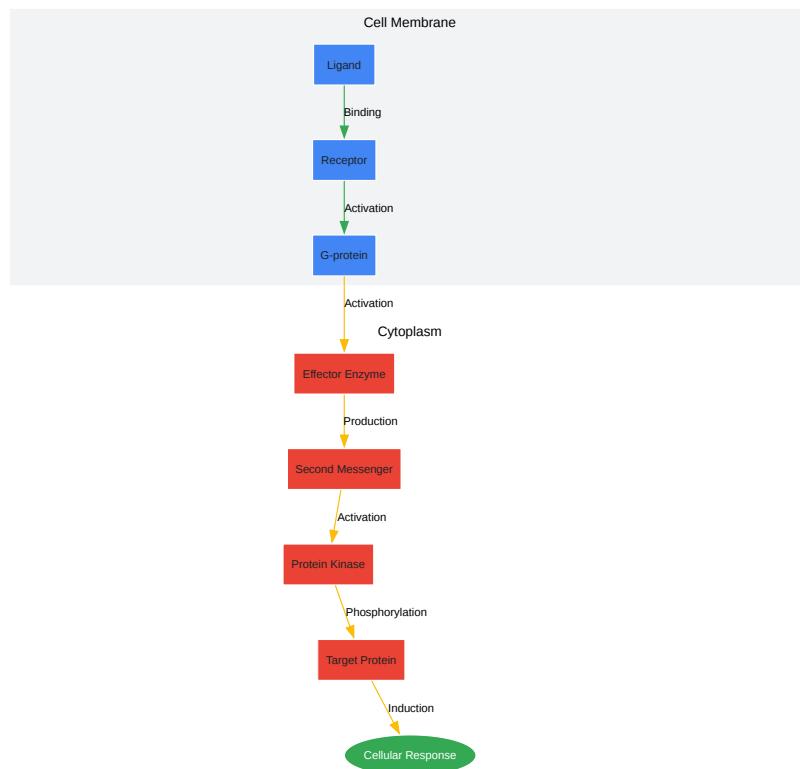
$$\Phi_{spl} = \Phi_{std} * (\text{Grad}_{spl} / \text{Grad}_{std}) * (n_{spl}^2 / n_{std}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- n_{spl} and n_{std} are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Signaling Pathway Visualization

Fluorescent probes are instrumental in elucidating cellular signaling pathways. The following diagram, generated using Graphviz, illustrates a generic signal transduction cascade that can be monitored at various stages using specific fluorescent probes.



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Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

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